molecular formula C17H18N4O2S B2423409 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1171460-99-3

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2423409
CAS No.: 1171460-99-3
M. Wt: 342.42
InChI Key: ACVKDWCWJXVKTC-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A novel series of compounds, including derivatives of benzothiazole, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The studies focused on the structure-activity relationships, revealing that specific modifications to the benzothiazole core could enhance anticancer efficacy. Such research contributes to the ongoing search for more effective and selective cancer treatments (Havrylyuk et al., 2010).

Antimicrobial Activity

Compounds with benzothiazole moieties have been synthesized and shown to possess antimicrobial activities. These studies have highlighted the potential of benzothiazole derivatives as lead compounds for developing new antimicrobial agents. The antimicrobial activity has been attributed to the structure of the benzothiazole moiety, which interacts with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This area of research is crucial in the fight against drug-resistant microbial strains (Sabry et al., 2013).

Enzyme Inhibition

The investigation into the enzyme inhibitory properties of benzothiazole derivatives has opened new avenues for therapeutic applications. For instance, compounds have been identified with potent inhibitory activity against enzymes like urease, a crucial enzyme in the pathogenesis of certain bacteria. By inhibiting urease, these compounds offer a potential mechanism for treating infections related to urease-producing bacteria. This research underscores the versatility of benzothiazole derivatives in targeting specific enzymes for therapeutic benefits (Gull et al., 2016).

Antidiabetic Activity

Further research into benzothiazole derivatives has explored their potential in managing diabetes. Specific compounds within this class have shown to inhibit enzymes involved in carbohydrate metabolism, suggesting a role in controlling blood sugar levels. This enzymatic inhibition aligns with strategies for managing Type II diabetes, offering a foundation for developing new antidiabetic medications. The exploration of benzothiazole derivatives for antidiabetic activity highlights the compound's potential beyond antimicrobial and anticancer applications (Mor et al., 2022).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-4-12-8-16(23)21(10-18-12)9-15(22)20-17-19-13-6-5-11(2)7-14(13)24-17/h5-8,10H,3-4,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVKDWCWJXVKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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